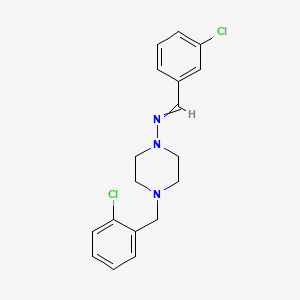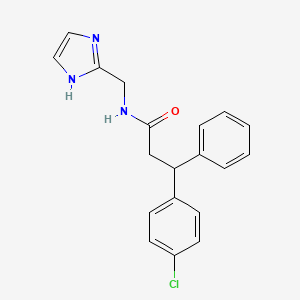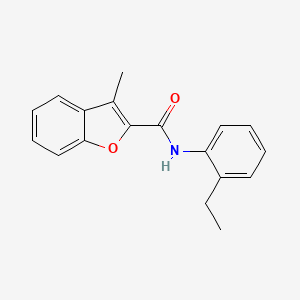
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine exerts its therapeutic effects by binding to specific receptors in the body. It has been shown to interact with the dopamine receptors, which are involved in the regulation of movement, mood, and behavior. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine also binds to the sigma-1 receptor, which is involved in the regulation of cellular stress and survival. By modulating these receptors, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine can exert its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neurodegenerative diseases. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine is its simple synthesis method, which allows for easy production of the compound. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has also been found to have low toxicity, making it a safe candidate for preclinical studies. However, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has limited water solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine.
Orientations Futures
There are several future directions for the study of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine. One area of research is the development of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine analogs with improved water solubility and pharmacokinetic properties. Another area of research is the investigation of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine and its potential therapeutic applications.
In conclusion, 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its simple synthesis method, low toxicity, and promising activity make it a potential candidate for preclinical studies. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine and its potential as a therapeutic agent.
Méthodes De Synthèse
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chlorobenzylamine and 3-chlorobenzaldehyde with piperazine in the presence of a catalyst. The resulting product is then purified using recrystallization to obtain pure 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine. This method has been optimized to produce high yields of 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine with good purity.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-(2-chlorobenzyl)-N-(3-chlorobenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-6-3-4-15(12-17)13-21-23-10-8-22(9-11-23)14-16-5-1-2-7-18(16)20/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMDCIVQXOUOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)



![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)